Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate
Overview
Description
It has the molecular formula C11H10Cl2F2O3 and a molecular weight of 299.09 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichloro-6-(difluoromethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Oxidation and Reduction: The phenyl ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetates, while oxidation can lead to the formation of carboxylic acids .
Scientific Research Applications
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate has several scientific research applications:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate involves the inhibition of carotenoid biosynthesis in plants. This leads to the disruption of photosynthesis and ultimately causes the death of the targeted weeds. The compound specifically targets the enzyme phytoene desaturase, which is crucial for the production of carotenoids .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dichlorophenylacetate
- Ethyl 2,4-difluorophenylacetate
- Ethyl 2,4-dichloro-6-methoxyphenylacetate
Uniqueness
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is unique due to the presence of both chloro and difluoromethoxy substituents, which enhance its herbicidal activity and environmental stability compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-6-(difluoromethoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2O3/c1-2-17-10(16)5-7-8(13)3-6(12)4-9(7)18-11(14)15/h3-4,11H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSMQPYZZOOTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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